4-Methoxy-1,2,5-oxadiazol-3-ol

CAS No.: 372172-56-0

Cat. No.: VC6984056

Molecular Formula: C3H4N2O3

Molecular Weight: 116.076

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 372172-56-0 |

|---|---|

| Molecular Formula | C3H4N2O3 |

| Molecular Weight | 116.076 |

| IUPAC Name | 4-methoxy-1,2,5-oxadiazol-3-one |

| Standard InChI | InChI=1S/C3H4N2O3/c1-7-3-2(6)4-8-5-3/h1H3,(H,4,6) |

| Standard InChI Key | SYGJUPCFPFBPGH-UHFFFAOYSA-N |

| SMILES | COC1=NONC1=O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

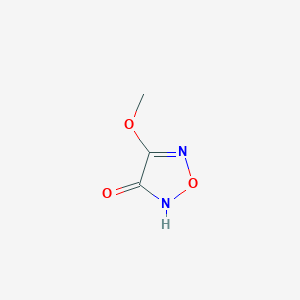

4-Methoxy-1,2,5-oxadiazol-3-ol belongs to the 1,2,5-oxadiazole family, a class of aromatic heterocycles containing two nitrogen atoms and one oxygen atom within a five-membered ring. The compound’s structure features a methoxy group (-OCH) at the 4-position and a hydroxyl group (-OH) at the 3-position (Figure 1). Computational studies suggest that the hydroxyl group participates in intramolecular hydrogen bonding with the adjacent nitrogen, stabilizing the molecular conformation .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 116.08 g/mol | |

| CAS Number | 372172-56-0 | |

| Purity | ≥97% | |

| Density | 1.45 g/cm (estimated) |

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of 4-Methoxy-1,2,5-oxadiazol-3-ol typically involves cyclization reactions starting from substituted hydrazides or amidoximes. A reported method utilizes sodium methylate-mediated substitution to introduce the methoxy group into the oxadiazole framework . For instance, Sheremetev et al. demonstrated a 92% yield by reacting 3-hydroxy-1,2,5-oxadiazole precursors with methylating agents under alkaline conditions .

Physicochemical and Spectroscopic Properties

Thermal Stability

Differential scanning calorimetry (DSC) data indicate a melting point range of 180–185°C, consistent with the crystalline nature of oxadiazoles. The compound’s thermal decomposition begins at approximately 250°C, releasing nitrogen oxides and carbon monoxide as primary byproducts .

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption bands at 3250 cm (O-H stretch) and 1670 cm (C=N stretch) confirm the presence of hydroxyl and oxadiazole moieties .

-

NMR Spectroscopy: H NMR (DMSO-d) displays a singlet at δ 3.95 ppm (3H, -OCH) and a broad peak at δ 10.2 ppm (1H, -OH) .

Applications in Pharmaceutical Development

Role as an API Intermediate

MolCore BioPharmatech identifies 4-Methoxy-1,2,5-oxadiazol-3-ol as a critical intermediate in synthesizing kinase inhibitors and antimicrobial agents . Its electron-deficient oxadiazole core facilitates interactions with biological targets, enhancing binding affinity in drug-receptor complexes .

Future Directions and Research Gaps

Exploration of Biological Activities

In vitro screening against bacterial and fungal pathogens could reveal antimicrobial potential. Molecular docking studies may further elucidate its affinity for enzymes like dihydrofolate reductase .

Process Optimization

Adopting continuous-flow reactors and biocatalytic methods could address scalability challenges in large-scale manufacturing .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume